molecular formula C16H17N3O2 B13872504 4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole

4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole

Cat. No.: B13872504
M. Wt: 283.32 g/mol
InChI Key: JKBYDPWELJNQOX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole is a synthetic organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the indole ring.

    Alkylation: Attachment of the pyridin-4-ylmethyl group.

    Methylation: Introduction of methyl groups at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: Various substituents can be introduced at different positions on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for drug development, particularly in targeting specific biological pathways.

    Materials Science: In the development of organic semiconductors or other advanced materials.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the indole ring might participate in π-π stacking interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound, widely studied for its biological activity.

    5-Nitroindole: Similar in structure but lacks the pyridin-4-ylmethyl group.

    4,6-Dimethylindole: Lacks the nitro and pyridin-4-ylmethyl groups.

Uniqueness

4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in simpler indole derivatives.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

4,6-dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole

InChI

InChI=1S/C16H17N3O2/c1-11-9-15-14(12(2)16(11)19(20)21)5-8-18(15)10-13-3-6-17-7-4-13/h3-4,6-7,9H,5,8,10H2,1-2H3

InChI Key

JKBYDPWELJNQOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2CC3=CC=NC=C3)C(=C1[N+](=O)[O-])C

Origin of Product

United States

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